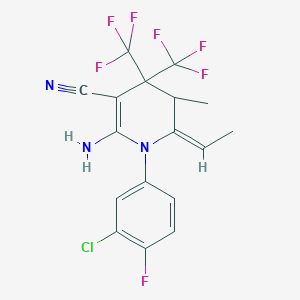

(6E)-2-amino-1-(3-chloro-4-fluorophenyl)-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’ve described is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

Chemical Formula: CHClFN

IUPAC Name: (6E)-2-amino-1-(3-chloro-4-fluorophenyl)-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Preparation Methods

Synthetic Routes:

-

Heterocyclization Reactions

- Cyclization of appropriate precursors containing the necessary functional groups (amine, nitrile, and halides) could lead to the formation of the pyridine ring.

- For example, a reaction involving an amine, an aldehyde, and a nitrile could yield the desired compound.

-

Multicomponent Reactions (MCRs)

- MCRs involving three or more reactants can be powerful tools for constructing complex heterocycles.

- The compound’s unique structure suggests that it might be accessible through a multicomponent reaction.

Industrial Production:

Chemical Reactions Analysis

Reactivity and Common Reagents:

Oxidation: The compound contains electron-withdrawing groups (trifluoromethyl and nitrile), making it less prone to oxidation.

Reduction: Reduction of the nitrile group to an amine could be achieved using reducing agents like lithium aluminum hydride (LiAlH).

Substitution: Halogenation reactions (e.g., chlorination or fluorination) could modify the phenyl ring.

Major Products: The compound’s unique structure suggests that it could participate in diverse reactions, leading to various products.

Scientific Research Applications

Chemistry:

Fluorinated Heterocycles: Researchers study fluorinated compounds for their unique properties, including altered reactivity and bioavailability.

Drug Discovery: Fluorine substitution often enhances drug potency and metabolic stability.

Biology and Medicine:

Antibacterial Agents: Fluorinated compounds have been investigated as potential antibacterial agents.

Imaging Agents: Fluorine-18-labeled derivatives could serve as PET imaging agents.

Industry:

Agrochemicals: Fluorinated compounds play a role in developing new pesticides and herbicides.

Materials Science: Fluorinated molecules contribute to advanced materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Further research is needed to elucidate this aspect.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, we can compare it to other fluorinated pyridines or related heterocycles. Unfortunately, no exact matches exist, highlighting its uniqueness.

Properties

Molecular Formula |

C17H13ClF7N3 |

|---|---|

Molecular Weight |

427.7 g/mol |

IUPAC Name |

(2E)-6-amino-1-(3-chloro-4-fluorophenyl)-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3H-pyridine-5-carbonitrile |

InChI |

InChI=1S/C17H13ClF7N3/c1-3-13-8(2)15(16(20,21)22,17(23,24)25)10(7-26)14(27)28(13)9-4-5-12(19)11(18)6-9/h3-6,8H,27H2,1-2H3/b13-3+ |

InChI Key |

KKAUQBFXQFJVLX-QLKAYGNNSA-N |

Isomeric SMILES |

C/C=C/1\C(C(C(=C(N1C2=CC(=C(C=C2)F)Cl)N)C#N)(C(F)(F)F)C(F)(F)F)C |

Canonical SMILES |

CC=C1C(C(C(=C(N1C2=CC(=C(C=C2)F)Cl)N)C#N)(C(F)(F)F)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.